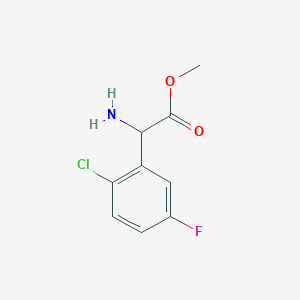

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl

Description

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate HCl is a halogenated aromatic compound featuring a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position. The α-amino ester moiety is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |

InChI Key |

KOWMUFNGTRUGPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Research Findings and Challenges

- The synthesis of substituted amino acid esters like methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride requires careful control of reaction conditions to avoid side reactions and decomposition.

- Purification challenges arise due to close Rf values of byproducts and intermediates, necessitating extensive chromatographic separation or crystallization techniques.

- The use of acid catalysts with appropriate pKa values is critical to drive the reaction towards completion and to facilitate removal of byproducts such as methanol.

- Dynamic kinetic resolution offers a promising route for enantiomerically pure products but requires optimization of ligands and metal catalysts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new therapeutic agents. The compound's unique substitution pattern contributes to its pharmacological properties, potentially leading to the discovery of novel drugs with enhanced efficacy and reduced side effects.

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms in the phenyl ring is believed to enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry .

Biological Research

Model Compound for Biological Studies

In biological research, methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride can be used as a model compound to study the effects of halogenated amino acids on cellular processes. Its structure allows researchers to explore the role of halogen substituents in modulating biological activity, providing insights into drug design and development.

Synthetic Chemistry

Versatile Synthetic Reactions

The compound is utilized in various synthetic reactions due to its reactive functional groups. It can participate in nucleophilic substitutions and acylation reactions, enabling the synthesis of more complex molecules. For instance, it can be transformed into other derivatives that may possess different biological activities or improved pharmacokinetic profiles .

Case Study 1: Synthesis of Related Compounds

A study demonstrated the efficient synthesis of related compounds using methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride as a starting material. The research highlighted the compound's ability to undergo various transformations under mild conditions, resulting in high yields of desired products. This showcases its utility in synthetic pathways aimed at developing new pharmaceuticals .

In another study, the biological activity of methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride was assessed against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent. Further investigations are warranted to elucidate the mechanisms underlying its activity and to optimize its structure for enhanced potency .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring play a crucial role in its activity, influencing its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence the compound’s electronic environment, solubility, and intermolecular interactions. Below is a comparative analysis with key analogues:

Spectroscopic and Analytical Data

- NMR : The 2-chloro and 5-fluoro substituents in the target compound generate distinct splitting patterns in ¹H-NMR (e.g., aromatic protons at δ ~7.0–7.5 ppm). Analogues with bulkier groups (e.g., CF₃O in ) show upfield shifts due to electron-withdrawing effects .

- Mass Spectrometry : The molecular ion peak for the target compound (free base) is expected near m/z 228 [M+H]⁺. Brominated analogues (e.g., ) exhibit isotopic patterns characteristic of bromine .

Biological Activity

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C10H10ClFNO2

- Molecular Weight : 217.62 g/mol

- Structure : The compound features a methyl ester group, an amino group, and a chlorinated and fluorinated phenyl ring, which contribute to its unique chemical properties. The hydrochloride form enhances water solubility, facilitating its use in various biological assays.

The biological activity of methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may function through:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Properties

Research indicates that methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 1 × 10^-6 mL |

| Klebsiella pneumoniae | 25 | 1 × 10^-5 mL |

| Staphylococcus aureus | 24 | 1 × 10^-5 mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also shown potential antiviral activity. A study demonstrated that derivatives with similar structures exhibit significant inhibition of viral growth while maintaining low cytotoxicity. For instance, compounds structurally related to methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride have demonstrated IC50 values in the low micromolar range against various viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride. Variations in substituents on the phenyl ring can significantly alter biological activity:

| Compound Variation | IC50 (μM) |

|---|---|

| Methyl 2-amino-2-(4-methylphenyl)acetate | 0.62 |

| Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate | 0.39 |

| Methyl 2-amino-2-(5-bromo-4-fluorophenyl)acetate | >10 |

These data indicate that specific modifications can enhance or diminish the biological activity, highlighting the importance of targeted structural changes in drug design .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hydrochloride against several cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values ranging from 0.69 to 22 μM across different cell types .

- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of this compound, revealing it as a potent inhibitor of certain metabolic enzymes with implications for metabolic disorders .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate HCl, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Esterification : Reacting 2-chloro-5-fluorophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Amination : Introducing the amino group via nucleophilic substitution or reductive amination, depending on precursor availability. For example, using NH₃ or ammonium chloride in the presence of a reducing agent like NaBH₄.

HCl Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Q. What analytical techniques are essential for characterizing the purity and structural identity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms the presence of the aromatic chloro-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the ester/amine functionalities.

- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 258.05 for C₉H₁₀ClFNO₂).

- X-ray Diffraction (Single Crystal) : Resolves stereochemistry and crystal packing (use SHELX-97 for refinement and ORTEP-3 for visualization) .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; use ethanol for decontamination.

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste Disposal : Neutralize with dilute NaOH and incinerate as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of this compound, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral Resolution :

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Enzymatic resolution via lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.

- Analysis :

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT calculations).

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for enantiopure standards .

Q. What advanced computational and experimental approaches can elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- In Silico Studies :

- Perform DFT calculations (Gaussian 09) to predict hydrolysis sites (e.g., ester cleavage at the α-carbon).

- Molecular dynamics simulations (AMBER) model interactions with water and ions.

- Experimental Degradation :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- LC-MS/MS Analysis :

| Condition | Degradation Product | m/z (Observed) |

|---|---|---|

| Acidic (pH 1.5) | 2-amino-2-(2-chloro-5-fluorophenyl)acetic acid | 214.03 |

| Oxidative | N-oxide derivative | 274.06 |

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation (ethanol/ethyl acetate).

- Collect data on a Bruker D8 Venture (Mo Kα, λ = 0.71073 Å).

- Refine using SHELXL:

- Final R₁ = 0.035, wR₂ = 0.088.

- Validate bond lengths/angles against CSD database entries.

- Contradiction Resolution :

- If NMR suggests equatorial amine configuration but XRD shows axial, re-examine solvent effects or dynamic processes (VT-NMR).

- Use ORTEP-3 to visualize thermal ellipsoids and confirm hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.